2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is a heterocyclic compound that contains both a thiophene and a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered ring, and the pyrazole ring, a five-membered ring with two nitrogen atoms, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the condensation of thiophene derivatives with pyrazole derivatives under controlled conditions. One common method involves the reaction of 2-thiopheneethanol with hydrazine derivatives to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the thiophene and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .
Scientific Research Applications
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Material Science: Its properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(thiophen-3-yl)ethan-1-ol: Similar structure but lacks the pyrazole ring.
2-thiopheneethanol: Contains the thiophene ring but lacks the pyrazole and amino groups.
2-thiopheneethylamine: Contains the thiophene ring and an amino group but lacks the pyrazole ring.
Uniqueness
The presence of both the thiophene and pyrazole rings in 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol makes it unique compared to these similar compounds
Properties
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-9-6-7(8-2-1-5-14-8)11-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWMLINANTXCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)N)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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